Bienvenue dans la boutique en ligne BenchChem!

4alpha-Phorbol

PKC signaling Negative control Signal transduction

4alpha-Phorbol is the definitive negative control for PKC activation studies. Unlike PMA, it does not activate classical or novel PKC isoforms at concentrations up to 400 nM, eliminating confounding signals. It simultaneously serves as a potent, selective TRPV4 agonist (pEC50 ~6.7), enabling clean dissection of PKC‑independent calcium signaling. Its non‑tumor‑promoting profile is ideal for prolonged exposure protocols. For rigorous kinase‑biology workflows, purchase 4alpha‑Phorbol to ensure unambiguous data interpretation.

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
Cat. No. B7804069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4alpha-Phorbol
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O
InChIInChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3
InChIKeyQGVLYPPODPLXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4alpha-Phorbol: The Definitive Negative Control for PKC-Dependent Signaling


4alpha-Phorbol (4α-Phorbol) is a diterpene compound belonging to the tigliane family of phorbol esters, distinguished by its unique stereochemical configuration at the C-4 position (4α rather than 4β) [1]. Its primary utility in research derives from its complete inability to activate classical and novel protein kinase C (PKC) isoforms, making it the gold-standard negative control for PKC-activating phorbol esters such as phorbol 12-myristate 13-acetate (PMA) [2]. Unlike its PKC-activating counterparts, 4alpha-phorbol and its ester derivatives (e.g., 4α-PDD, 4α-PMA) do not promote tumorigenesis, yet they retain the ability to bind to and activate the transient receptor potential vanilloid 4 (TRPV4) ion channel, providing a critical tool for dissecting PKC-dependent versus PKC-independent cellular responses [3][4].

Why 4alpha-Phorbol Cannot Be Substituted with Generic PKC Activators in Research


Substituting a generic PKC activator like PMA for 4alpha-phorbol in a research protocol fundamentally confounds experimental interpretation. While PMA potently activates multiple PKC isoforms (e.g., IC50 = 22 nM for hDAT inhibition in Xenopus oocytes [1]), 4alpha-phorbol is completely inert in these same assays at concentrations up to 400 nM [1]. This stark functional divergence arises from the C-4 stereochemistry: the 4β-OH group is essential for PKC binding and activation, whereas the 4α-epimer is sterically incapable of engaging the PKC C1 domain in a productive manner [2]. However, 4alpha-phorbol is not biologically silent; it acts as a potent, direct agonist of the TRPV4 ion channel (pEC50 ~6.7 for 4α-PDD), a property shared with PMA but with vastly different potency (PMA is ~50-fold less potent on TRPV4) [3]. Therefore, using PMA alone provides no internal control for PKC-independent effects mediated by TRPV4, leading to potential misattribution of downstream signaling events. A scientific workflow demanding precise dissection of PKC-mediated versus TRPV4-mediated pathways requires both compounds, used in parallel, to achieve valid conclusions.

4alpha-Phorbol Comparative Evidence: Quantified Differentiation from Analogs


PKC Activation: 4α-Phorbol Exhibits Zero Activation Versus PMA's Potent Induction

4alpha-Phorbol 12,13-didecanoate (4α-PDD), the most widely used derivative of 4alpha-phorbol, demonstrates a complete lack of PKC activation compared to the potent PKC activator PMA. In a yeast phenotypic assay expressing mammalian PKC isoforms, 4α-PMA (the 4α-epimer of PMA) not only failed to induce PKC-dependent growth inhibition but instead stimulated yeast growth, an effect akin to that observed with the PKC inhibitors chelerythrine and NPC 15437 [1]. In contrast, PMA induced robust growth inhibition across classical and novel PKC isoforms [1]. Similarly, in functional assays, 4α-PDD (400 nM) had no effect on dopamine transporter uptake, whereas PMA (100 nM) inhibited uptake by up to 85% (IC50 = 22 nM) [2]. Furthermore, in rat alveolar type II cells, 4α-PDD failed to stimulate surfactant phospholipid secretion or activate PKC-α, -β, -δ, or -η isoforms, while PMA activated these isoforms in a dose-dependent manner [3].

PKC signaling Negative control Signal transduction

TRPV4 Agonism: 4α-PDD is a 50-Fold More Potent TRPV4 Activator Than PMA

While both 4alpha-phorbol derivatives and PMA activate the TRPV4 channel, their potencies differ dramatically. In HEK-293 cells transiently transfected with murine TRPV4 (TRP12), 4α-PDD induced a robust increase in intracellular calcium concentration with a pEC50 of approximately 6.7 (corresponding to an EC50 of ~200 nM) [1]. In contrast, PMA was approximately 50 times less effective, requiring significantly higher concentrations to elicit a comparable response [1]. This quantitative difference underscores that 4alpha-phorbol is not merely an inert PKC control but a potent, selective TRPV4 agonist in its own right.

TRPV4 Calcium signaling Ion channel pharmacology

TRPV4 Binding Affinity: 4α-Phorbol Esters Exhibit Nanomolar Potency at TRPV4

The 4alpha-phorbol scaffold provides a privileged template for TRPV4 agonism, with specific ester derivatives displaying nanomolar potency. For instance, 4alpha-Phorbol 12,13-dihexanoate activates mouse wild-type TRPV4 expressed in HEK293 cells with an EC50 of 70 nM [1]. Another derivative, Lumi-4alpha-Phorbol 12,13-didecanoate, exhibits an EC50 of 175 nM in the same assay system [1]. While a direct comparison to PMA is not available from this dataset, the nanomolar potency of these 4alpha-phorbol esters starkly contrasts with the micromolar-range potency reported for PMA on TRPV4 (~50-fold less potent than 4α-PDD) [2].

TRPV4 Binding affinity EC50

Inflammatory Signaling: 4α-PDD Alone Does Not Induce Inflammation, But Augments IL-1β-Stimulated PGE2

The role of 4alpha-phorbol in inflammatory signaling is context-dependent. In a cellular model, 4α-PDD (1 µM) alone does not induce a significant inflammatory response, as measured by PGE2 and IL-6 production [1]. However, when combined with the pro-inflammatory cytokine interleukin-1beta (IL-1β, 50-100 pg/mL), 4α-PDD significantly augments prostaglandin E2 (PGE2) production [1]. This effect is at least partially attenuated by the TRPV4 antagonist HC067047 (10 µM), confirming it is TRPV4-mediated [1]. In vivo, intracolonic administration of 4α-PDD induces acute colitis in mice within 3-6 hours, with inflammation resolving by 24 hours, demonstrating a direct, TRPV4-dependent pro-inflammatory effect in the gastrointestinal tract [2].

Inflammation TRPV4 Prostaglandin E2

Lack of Tumor-Promoting Activity: 4α-Phorbol Esters Are Non-Tumorigenic

A critical differentiator for 4alpha-phorbol is its complete lack of tumor-promoting activity, in stark contrast to PMA and other 4β-phorbol esters. 4alpha-Phorbol-12-myristate-13-acetate (4α-PMA) is consistently described as a non-tumor-promoting phorbol ester derivative, used specifically as a negative control for the tumor-promoting and PKC-activating effects of PMA . The structural basis for this inactivity lies in the 4α-configuration, which disrupts the molecule's ability to bind and activate PKC, the primary mediator of phorbol ester-induced tumor promotion [1]. This safety profile is a key factor in its widespread use as a research tool, particularly in studies involving long-term exposure or sensitive cellular models where tumorigenic compounds are undesirable.

Carcinogenesis Tumor promotion Safety

Neuromuscular Function: 4α-Phorbol Has No Effect on Synaptic Potentiation

In a functional assay of developing neuromuscular synapses, 4α-phorbol (2 µM) had no effect on the mean amplitude or decay time of spontaneous synaptic currents in Xenopus nerve-muscle coculture [1]. In contrast, the PKC activators TPA (1 µM) and PDBu (2 µM) significantly increased both the amplitude and decay time of these currents [1]. Furthermore, TPA concentration-dependently increased the mean open time of low-conductance acetylcholine channels, an effect not observed with 4α-phorbol [1]. This functional null effect confirms the compound's utility as a negative control in neurobiological studies of PKC-dependent synaptic modulation.

Neurobiology Synaptic transmission Acetylcholine receptor

Optimal Research Applications for 4alpha-Phorbol Based on Quantified Differentiation


Dissecting PKC-Dependent vs. PKC-Independent Signaling Pathways

4alpha-Phorbol (as 4α-PDD or 4α-PMA) is indispensable for experiments designed to rigorously attribute a cellular response to PKC activation. A standard workflow involves parallel treatment with a PKC-activating phorbol ester (e.g., PMA, PDBu) and 4alpha-phorbol. A response observed with the activator but not with 4alpha-phorbol (at a comparable concentration) provides strong evidence for PKC dependence, as demonstrated in studies of dopamine transporter regulation [1] and surfactant secretion [2].

Selective Activation and Pharmacological Characterization of TRPV4 Channels

Given its ~50-fold greater potency for TRPV4 compared to PMA [3], 4α-PDD is the preferred tool for studying TRPV4-mediated calcium signaling and downstream effects (e.g., cytokine release, colitis induction [4]) in a PKC-independent manner. This selectivity is crucial for screening TRPV4 antagonists or investigating TRPV4's role in mechanosensation, osmoregulation, and inflammation without confounding PKC-mediated events.

Structure-Activity Relationship (SAR) Studies for TRPV4 Ligand Design

The 4alpha-phorbol scaffold serves as a validated template for rational ligand design targeting the TRPV4 channel [5]. By using 4alpha-phorbol esters with varying potencies (e.g., 4α-PDD vs. 4α-PMA vs. 4α-phorbol 12,13-dihexanoate [6]), medicinal chemists can probe the structural determinants of TRPV4 binding and activation, facilitating the development of novel, non-phorbol small molecule modulators for therapeutic applications in pain, inflammation, and respiratory diseases.

Long-Term Cell Culture and In Vivo Studies Requiring Non-Tumorigenic Compounds

For experiments involving prolonged exposure of cells or animals to phorbol esters, 4alpha-phorbol's established lack of tumor-promoting activity is a critical safety and ethical consideration. It allows researchers to maintain a phorbol ester-like chemical environment (for TRPV4 activation or as a PKC-negative control) without the confounding and hazardous effects of tumor promotion associated with PMA and other 4β-epimers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4alpha-Phorbol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.